Benzoquinoquinoxaline
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Overview
Description
Benzoquinoquinoxaline is a heterocyclic compound with an aminoalkyl side chain. It preferentially binds to DNA triplex structures, intercalating between the bases and stabilizing the triplex conformation . This compound is known for its ability to specifically bind and cleave double-strand DNA at the site of formation of a triplex structure .
Preparation Methods
Benzoquinoquinoxaline can be synthesized through various methods. One common synthetic route involves the condensation of ortho-phenylenediamines with 1,2-diketones under specific conditions such as the presence of organic solvents, high temperatures, and strong catalysts . Industrial production methods often utilize similar pathways but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Benzoquinoquinoxaline undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic reagents that replace specific functional groups within the compound.
Common reagents and conditions used in these reactions include organic solvents, high temperatures, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
Benzoquinoquinoxaline has a wide range of scientific research applications:
Mechanism of Action
Benzoquinoquinoxaline exerts its effects by preferentially binding to DNA triplex structures. It intercalates between the bases, stabilizing the triplex conformation. When conjugated to 1,10-phenanthroline, it specifically binds and cleaves double-strand DNA at the site of triplex formation . This mechanism involves the formation of Hoogsteen or reverse Hoogsteen hydrogen bonds, which stabilize the triplex structure .
Comparison with Similar Compounds
Benzoquinoquinoxaline is similar to other quinoxaline derivatives, such as quinazoline, phthalazine, and cinnoline . its unique ability to stabilize DNA triplex structures and facilitate specific DNA cleavage sets it apart from these compounds. Other similar compounds include:
Quinoxaline: A heterocyclic compound containing a benzene ring fused to a pyrazine ring.
Quinazoline: Another heterocyclic compound with a benzene ring fused to a pyrimidine ring.
Phthalazine: A compound with a benzene ring fused to a pyridazine ring.
Cinnoline: A compound with a benzene ring fused to a pyridazine ring.
This compound’s unique properties make it a valuable tool in scientific research and industrial applications.
Properties
Molecular Formula |
C23H21N5O |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N'-(19-methoxy-2,10,13-triazapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,10,12,15,17(22),18,20-undecaen-11-yl)propane-1,3-diamine |
InChI |
InChI=1S/C23H21N5O/c1-29-15-8-9-16-14(13-15)7-10-19-20(16)28-21-17-5-2-3-6-18(17)27-23(22(21)26-19)25-12-4-11-24/h2-3,5-10,13H,4,11-12,24H2,1H3,(H,25,27) |
InChI Key |
VLYNNEGUOHUAER-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(C=C2)N=C4C(=N3)C5=CC=CC=C5N=C4NCCCN |
Origin of Product |
United States |
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